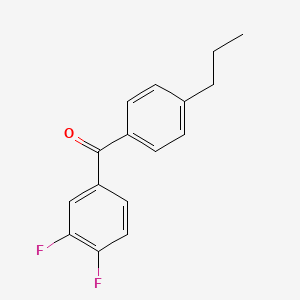

3,4-Difluoro-4'-n-propylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

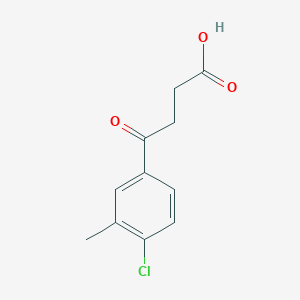

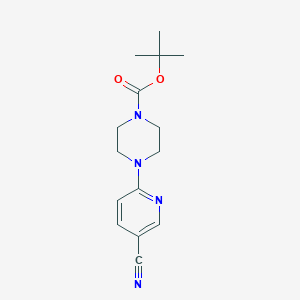

3,4-Difluoro-4’-n-propylbenzophenone (CAS 845781-03-5) is a chemical compound with the molecular formula C16H14F2O and a molecular weight of 260.28 g/mol . It belongs to the class of benzophenone derivatives and exhibits interesting properties due to its fluorine substitution pattern.

Synthesis Analysis

The synthesis of 3,4-Difluoro-4’-n-propylbenzophenone involves the introduction of fluorine atoms at the 3rd and 4th positions of the benzophenone core. While specific synthetic routes may vary, researchers typically employ fluorination reactions using appropriate reagents. Detailed synthetic procedures can be found in relevant literature .

Scientific Research Applications

Role in Protein Dynamics and Electromagnetic Studies

A foundational aspect of 3,4-Difluoro-4'-n-propylbenzophenone's application is observed in studies concerning protein dynamics and the electrostatic interactions within enzymatic reactions. For instance, research on para-Hydroxybenzoate hydroxylase, a flavoprotein monooxygenase, demonstrates the complexity of protein behavior and catalysis, which can be influenced by compounds within the benzophenone family. These studies highlight how structural modifications, including difluorination, impact molecular interactions, enzyme catalysis, and the development of inhibitors or enhancers for specific biochemical pathways (Entsch, Cole, & Ballou, 2005).

Environmental Impact and Degradation

Another significant area of application for this compound involves environmental studies, particularly focusing on its degradation, environmental fate, and the ecological impact of similar compounds. For example, the examination of parabens (which share functional group similarities with benzophenones) in aquatic environments sheds light on the behavior of synthetic organic compounds. These studies reveal the persistence and bioaccumulation potential of such chemicals, alongside their degradation products, providing insight into environmental risk assessment and pollution control strategies (Haman, Dauchy, Rosin, & Munoz, 2015).

Advanced Materials and Chemosensors

In materials science, this compound and related compounds have been investigated for their potential in creating advanced materials and chemosensors. Research into fluorescent chemosensors, for example, utilizes the structural backbone provided by benzophenone derivatives to develop sensors for detecting metal ions, anions, and neutral molecules. These applications underscore the importance of such compounds in creating sensitive, selective, and efficient sensing technologies for environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).

properties

IUPAC Name |

(3,4-difluorophenyl)-(4-propylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O/c1-2-3-11-4-6-12(7-5-11)16(19)13-8-9-14(17)15(18)10-13/h4-10H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPQLILRACWPRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374294 |

Source

|

| Record name | 3,4-Difluoro-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

845781-03-5 |

Source

|

| Record name | (3,4-Difluorophenyl)(4-propylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluoro-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.